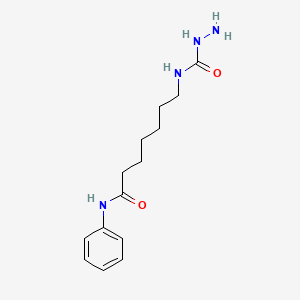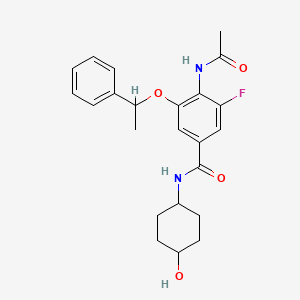![molecular formula C27H29ClFN5O8S3 B12518500 6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid CAS No. 660433-30-7](/img/structure/B12518500.png)
6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzimidazole core, an imidazole ring, and several functional groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid involves multiple steps, including the formation of the benzimidazole and imidazole rings, followed by the introduction of the functional groups. Common synthetic routes include:
Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and imidazole rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functional groups, converting them to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are used under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
2-Chloro-6-fluorophenylacetic acid: Shares the 2-chloro-6-fluorophenyl group but lacks the complex benzimidazole and imidazole structures.
2-Chloro-6-fluorobenzaldehyde: Contains the 2-chloro-6-fluorophenyl group but differs in its aldehyde functionality.
5-Chloro-2-fluorophenylboronic acid: Similar aromatic structure but with boronic acid functionality.
属性
CAS 编号 |
660433-30-7 |
|---|---|
分子式 |
C27H29ClFN5O8S3 |
分子量 |
702.2 g/mol |
IUPAC 名称 |
6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid |
InChI |
InChI=1S/C25H21ClFN5O2S.2CH4O3S/c1-14(2)35(33,34)32-20-13-16(11-12-19(20)29-25(32)28)23-22(15-7-4-3-5-8-15)30-24(31-23)21-17(26)9-6-10-18(21)27;2*1-5(2,3)4/h3-14H,1-2H3,(H2,28,29)(H,30,31);2*1H3,(H,2,3,4) |
InChI 键 |
JGGAAWMSPMIAIY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C3=C(NC(=N3)C4=C(C=CC=C4Cl)F)C5=CC=CC=C5)N=C1N.CS(=O)(=O)O.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



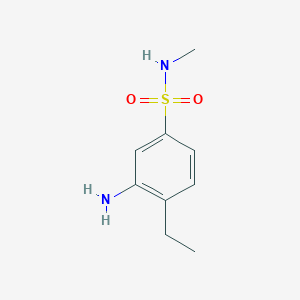

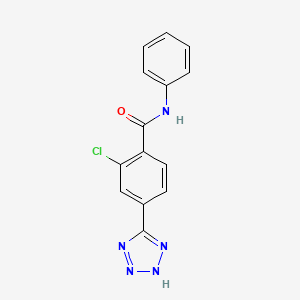
![1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-](/img/structure/B12518439.png)
![2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12518444.png)
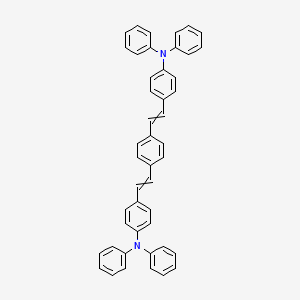
![N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518449.png)



![11-{[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-2-ethyl-3,4,10-trihydroxy-13-[(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy]-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B12518485.png)
